molecular formula C13H11BrN2 B8130618 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

Cat. No.: B8130618
M. Wt: 275.14 g/mol
InChI Key: ZZFNHZADOHSMIX-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, and various nucleophiles.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amino derivatives of the indole ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the bromine atom and the carbonitrile group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is unique due to the combination of the bromine atom, cyclobutyl group, and carbonitrile group in the indole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-1-cyclobutylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c14-11-5-2-6-12-13(11)9(7-15)8-16(12)10-3-1-4-10/h2,5-6,8,10H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFNHZADOHSMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C3=C2C=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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